N-((3-(furan-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide

Medicinal Chemistry Chemical Biology Drug Discovery

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide (CAS 2034369-64-5) is a synthetic heterocyclic small molecule (MF: C14H11N3O3, MW: 269.25 g/mol) belonging to the furan-2-carboxamide class. It features a pyrazine core substituted with a furan ring and a furan-2-carboxamide moiety.

Molecular Formula C14H11N3O3
Molecular Weight 269.26
CAS No. 2034369-64-5
Cat. No. B2728573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(furan-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide
CAS2034369-64-5
Molecular FormulaC14H11N3O3
Molecular Weight269.26
Structural Identifiers
SMILESC1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CC=CO3
InChIInChI=1S/C14H11N3O3/c18-14(12-4-2-8-20-12)17-9-10-13(16-6-5-15-10)11-3-1-7-19-11/h1-8H,9H2,(H,17,18)
InChIKeyDGMHLSBPZJROQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide (CAS 2034369-64-5): Procurement-Relevant Identity and Class Context


N-((3-(furan-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide (CAS 2034369-64-5) is a synthetic heterocyclic small molecule (MF: C14H11N3O3, MW: 269.25 g/mol) belonging to the furan-2-carboxamide class [1]. It features a pyrazine core substituted with a furan ring and a furan-2-carboxamide moiety. Publicly indexed under PubChem CID 5939943 and ChEMBL ID CHEMBL4953146, its presence in screening libraries indicates a role in early-stage drug discovery [2]. However, accessible quantitative pharmacological, physicochemical, or selectivity data in primary sources remain absent, limiting direct procurement-driven comparison to a class-level understanding.

Why Generic Substitution Is Unsupported: The Absence of Validated Comparator Data for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide


Generic substitution within the furan-2-carboxamide class cannot be scientifically justified for this compound due to a complete lack of publicly accessible, comparator-based evidence. Without quantitative data on target engagement, selectivity, pharmacokinetics, or functional activity against defined reference compounds, any claim of interchangeability is speculative. The class itself is known to produce varied biological profiles depending on subtle structural modifications; for instance, close analogs such as N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide or N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide introduce different heteroatom or steric features that historically alter potency and selectivity in related chemotypes [1]. Until direct comparative data emerge, procurement must be guided exclusively by the specific structural identity, as even minor changes can lead to functionally distinct outcomes.

Quantitative Differentiation Evidence for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide: A Critical Appraisal


Absence of Verifiable Head-to-Head or Cross-Study Comparator Data

An exhaustive search of primary research papers, patents, and authoritative databases (excluding prohibited vendor sites) yielded no quantitative, comparator-based evidence for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide (CAS 2034369-64-5). No direct head-to-head comparisons, cross-study comparable datasets, or class-level inference with explicit numerical values were identified. The ChEMBL entry (CHEMBL4953146) indicates two bioactivity data points exist, but the specific assay details, target information, and quantitative results are not publicly accessible through the interface [1]. Consequently, there is no basis to assert a quantified difference in potency, selectivity, or any other measurable parameter relative to any close analog or alternative compound.

Medicinal Chemistry Chemical Biology Drug Discovery

Evidence-Grounded Application Scenarios for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide


Early-Stage Screening Library Building with a Structurally Distinct Chemotype

The compound’s unique combination of a 3-(furan-2-yl)pyrazine scaffold with a furan-2-carboxamide tail offers a distinct chemotype for high-throughput screening libraries. Its inclusion is justified solely by structural novelty, as no biological annotation is publicly available to guide target-specific selection [1].

Medicinal Chemistry Hit-Expansion Starting Point

For research programs exploring furan-pyrazine hybrids, the compound can serve as a synthetic intermediate or a starting point for SAR exploration. The presence of multiple modifiable positions (furan rings, pyrazine core, methylene linker) allows systematic derivatization. However, there is no evidence to suggest inherent superiority over other unexplored analogs [1].

Negative Control or Tool Compound Development (Conditional)

If future profiling reveals inactivity against a panel of common targets, the compound could be developed as a negative control. Currently, the complete absence of activity data precludes any application that depends on known biological effect [1].

Quote Request

Request a Quote for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.